molecular formula C14H13ClO2 B2463526 {4-[(2-Chlorobenzyl)oxy]phenyl}methanol CAS No. 869951-11-1

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol

Cat. No. B2463526
CAS RN: 869951-11-1
M. Wt: 248.71
InChI Key: CGOPVXMJJOEPLI-UHFFFAOYSA-N
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Description

“{4-[(2-Chlorobenzyl)oxy]phenyl}methanol” is a chemical compound with the molecular formula C14H13ClO2 . It is structurally characterized by a phenyl ring attached to a methanol group via an oxygen atom, and another phenyl ring attached to a chlorobenzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The reaction conditions and the structure of the aryl halide can dramatically change the reactivity . Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups .


Molecular Structure Analysis

The molecular structure of “{4-[(2-Chlorobenzyl)oxy]phenyl}methanol” can be represented by the SMILES string: c1ccc(c(c1)COc2ccc(cc2)CO)Cl . This indicates the presence of two phenyl rings, one of which is substituted with a chlorobenzyl group and the other with a methanol group .


Chemical Reactions Analysis

The chemical reactions involving “{4-[(2-Chlorobenzyl)oxy]phenyl}methanol” are likely to be nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in an aromatic ring by a nucleophile .

Mechanism of Action

The mechanism of action for the reactions involving “{4-[(2-Chlorobenzyl)oxy]phenyl}methanol” is likely to involve the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Future Directions

The future directions for research involving “{4-[(2-Chlorobenzyl)oxy]phenyl}methanol” could involve exploring its potential applications in various fields, such as organic synthesis . Further studies could also investigate its reactivity under different conditions .

properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOPVXMJJOEPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol

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